molecular formula C3H10Cl2N2 B2638073 Allylhydrazine dihydrochloride CAS No. 70629-62-8

Allylhydrazine dihydrochloride

Cat. No.: B2638073
CAS No.: 70629-62-8
M. Wt: 145.03
InChI Key: AAQSEEDEVFOVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allylhydrazine dihydrochloride is an organic compound with the molecular formula C₃H₁₀Cl₂N₂. It is a derivative of hydrazine, featuring an allyl group attached to the nitrogen atom. This compound is primarily used in research settings due to its ability to inhibit cellular kinases and its potential anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Method: The traditional synthesis of allylhydrazine involves the allylation of hydrazine hydrate with allyl halides such as allyl bromide or allyl chloride. This reaction typically yields a mixture of mono- and diallyl hydrazines.

    Protective Group Strategy: To improve selectivity and yield, a protective group strategy can be employed. This involves the use of Boc-hydrazines (e.g., tri-Boc-hydrazine) to selectively produce allylhydrazine.

Industrial Production Methods: Industrial production of allylhydrazine dihydrochloride typically involves the reaction of allyl alcohol with acidified hydrogen chloride gas. This method provides a yield of about 50% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allylhydrazine can undergo oxidation reactions, often leading to the formation of nitrogen oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert allylhydrazine into simpler hydrazine derivatives.

    Substitution: Allylhydrazine can participate in substitution reactions, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various alkylating agents and catalysts can be employed to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Allylhydrazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: Allylhydrazine is an inhibitor of cellular kinases, making it useful in studies related to cell signaling and cancer research.

    Medicine: Due to its potential anti-cancer properties, allylhydrazine is studied for its effects on colon, prostate, breast, and lung cancer cells.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of allylhydrazine dihydrochloride involves the inhibition of cellular kinases. This inhibition disrupts cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The compound also inhibits angiogenesis by preventing the formation of new blood vessels, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Uniqueness: Allylhydrazine dihydrochloride is unique due to its specific inhibition of cellular kinases and its potential anti-cancer properties. Unlike simpler hydrazine derivatives, it has a more targeted mechanism of action, making it valuable in cancer research and therapeutic development .

Properties

IUPAC Name

prop-2-enylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.2ClH/c1-2-3-5-4;;/h2,5H,1,3-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQSEEDEVFOVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.